VEGFR-2 Inhibition Potency of 5-Methyl Derivatives vs. 2-Methyl Counterparts
A derivative of 5-methyloxazolo[5,4-d]pyrimidin-7-amine, CPU-12, potently inhibits VEGF-induced HUVEC proliferation with an IC50 of 9.30 ± 1.24 µM and suppresses VEGFR-2 downstream signaling, including PI3K, ERK1/2, and p38 MAPK phosphorylation [1]. In contrast, the 2-methyl positional isomer (2-methyloxazolo[5,4-d]pyrimidin-7-amine) is predominantly employed in CB2 antagonist development rather than VEGFR-2 inhibition [2]. No VEGFR-2 activity data are reported for 2-methyl-derived compounds in the primary literature.
| Evidence Dimension | Anti-proliferative activity (HUVEC IC50) |
|---|---|
| Target Compound Data | 9.30 ± 1.24 µM (CPU-12, 5-methyl derivative) |
| Comparator Or Baseline | 2-Methyl derivatives: no reported VEGFR-2 activity |
| Quantified Difference | Activity present vs. activity absent |
| Conditions | VEGF-stimulated HUVEC proliferation assay; ex vivo rat aortic ring assay |
Why This Matters
This establishes the 5-methyl substitution pattern as the critical scaffold choice for developing anti-angiogenic agents targeting VEGFR-2, whereas 2-methyl cores are unsuitable for this indication.
- [1] Cheng YJ, Tian F, Yu B, Wu L, Li F, Wang X, et al. CPU-12, a novel synthesized oxazolo[5,4-d]pyrimidine derivative, showed superior anti-angiogenic activity. J Pharmacol Sci. 2015;128(2):96-104. doi:10.1016/j.jphs.2015.05.006. View Source
- [2] Szczepanski F, Bollier M, Leleu-Chavain N, Lemaire L, Barczyk A, Dezitter X, et al. Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping. Eur J Med Chem. 2018;146:447-459. doi:10.1016/j.ejmech.2018.01.039. View Source
